6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the pyridazine ring: This step involves the reaction of the triazole intermediate with a suitable dicarbonyl compound, often under reflux conditions in the presence of a catalyst.
Vinylbenzyl substitution: The final step involves the substitution of the triazolopyridazine core with a vinylbenzyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The triazole and pyridazine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The phenyl and vinylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium azide or thiols.
Major Products
Oxidation: Epoxides and diols.
Reduction: Hydrogenated triazolopyridazine derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The vinylbenzyl group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-phenyl-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-phenyl-2-(4-aminobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Uniqueness
6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-2-15-8-10-16(11-9-15)14-23-20(25)24-19(22-23)13-12-18(21-24)17-6-4-3-5-7-17/h2-13H,1,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQWEIJVFRUGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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